氟比洛芬酯
描述
Flurbiprofen axetil is a non-selective cyclooxygenase (COX) inhibitor with anti-inflammatory effects . It is primarily used as a pre-operative anti-miotic in an ophthalmic solution and orally for arthritis or dental pain . It is a member of the phenylalkanoic acid derivative family of nonsteroidal anti-inflammatory drugs (NSAIDs) .
Synthesis Analysis
The synthesis of Flurbiprofen axetil involves several steps. A key step involves the reaction of compound 4 with 2 bromopropionic acid sodium under heating conditions . The reaction solution is then cooled and washed to obtain the product .Molecular Structure Analysis
Flurbiprofen axetil has a molecular formula of C19H19FO4 and an average mass of 330.350 Da . The structure includes a carboxyl group of Flurbiprofen and the secondary amine of Lidocaine .Chemical Reactions Analysis
Flurbiprofen axetil’s chemical reactions involve interactions between the carboxyl group of Flurbiprofen and the secondary amine of Lidocaine . The interaction between the aromatic rings of Flurbiprofen and Lidocaine also contributes to the molecular complex formation .Physical And Chemical Properties Analysis
Flurbiprofen axetil has a density of 1.2±0.1 g/cm3, a boiling point of 424.3±40.0 °C at 760 mmHg, and a flash point of 203.0±22.2 °C . It also has a molar refractivity of 87.1±0.3 cm3 and a polar surface area of 53 Å2 .科学研究应用
1. Transdermal Absorption for Chronic Pain Relief Flurbiprofen axetil has been studied for its potential in transdermal absorption. A study aimed to develop a transdermal system containing an amorphous complex of flurbiprofen and lidocaine for alleviating chronic pain . The solubility of flurbiprofen from the complex was about 100 times greater than flurbiprofen alone, and the skin permeation flux of flurbiprofen from the complex was 3.8 times higher than flurbiprofen alone .
Risk of Haemorrhagic Events
A systematic review was conducted to identify the risk of haemorrhagic events with flurbiprofen 8.75 mg dose . The review found limited evidence on the risk of haemorrhagic events with flurbiprofen when used at a dose of 8.75 mg .
3. Myocardial Ischemia and Hypoxia Reperfusion Injury Flurbiprofen axetil has been reported to relieve the myocardial ischemia and hypoxia reperfusion injury . The exact mechanism of how flurbiprofen axetil relieves these conditions is still under discussion .
4. Postoperative Analgesia in Upper Abdominal Surgery Flurbiprofen axetil has been used for postoperative analgesia in upper abdominal surgery . The exact efficacy and safety of flurbiprofen axetil in this application are still being studied .
Preemptive Analgesia for Surgery
Flurbiprofen axetil has been studied for its efficacy and safety as a preemptive analgesic for surgery . The details of this application are still under investigation .
Physicochemical Properties
The physicochemical properties of flurbiprofen axetil have been extensively studied. Researchers have been studying molecular complexes to improve the physicochemical characteristics of drugs . Amorphous drug formulations that exploit drug–drug interactions have been intensively studied .
作用机制
Target of Action
Flurbiprofen axetil, a prodrug of flurbiprofen, primarily targets the enzymes cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.
Mode of Action
Flurbiprofen axetil exerts its therapeutic effects by reversibly inhibiting COX-1 and COX-2 enzymes . This inhibition prevents the conversion of arachidonic acid to prostaglandin G2 (PGG2) and PGG2 to prostaglandin H2 (PGH2) in the prostaglandin synthesis pathway . As a result, the production of prostaglandins is reduced, leading to alleviation of inflammation, pain, and fever.
Biochemical Pathways
The primary biochemical pathway affected by flurbiprofen axetil is the arachidonic acid metabolism . By inhibiting the COX enzymes, flurbiprofen axetil disrupts the conversion of arachidonic acid into prostaglandins. This disruption leads to a decrease in prostaglandin levels, thereby reducing inflammation, pain, and fever.
Pharmacokinetics
Flurbiprofen axetil is rapidly metabolized to the active metabolite flurbiprofen by carboxylesterase in plasma after intravenous injection . The pharmacokinetics of flurbiprofen are influenced by factors such as CYP2C9 genotypes, dose regimens, and age groups . The drug is highly bound to plasma albumin and is extensively metabolized via hydroxylation by CYP2C9 and glucuronidation by UDP-glucuronosyltransferase .
Result of Action
The primary result of flurbiprofen axetil’s action is the reduction of inflammation, pain, and fever. It has been shown to effectively decrease postoperative pain and reduce opioid requirements . In a study, flurbiprofen axetil pretreatment was found to protect H9c2 cells from injury through reducing apoptosis, inflammation, and oxidative stress .
Action Environment
The action of flurbiprofen axetil can be influenced by various environmental factors. For instance, the drug’s efficacy can be affected by the patient’s genetic makeup, specifically the CYP2C9 genotype . Additionally, the drug’s action may be influenced by the patient’s age, body weight, and height
安全和危害
未来方向
属性
IUPAC Name |
1-acetyloxyethyl 2-(3-fluoro-4-phenylphenyl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FO4/c1-12(19(22)24-14(3)23-13(2)21)16-9-10-17(18(20)11-16)15-7-5-4-6-8-15/h4-12,14H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALIVXCSEERJYHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)OC(C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8048600 | |
Record name | Flurbiprofen axetil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8048600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Flurbiprofen axetil | |
CAS RN |
91503-79-6 | |
Record name | Flurbiprofen axetil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91503-79-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Flurbiprofen axetil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091503796 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Flurbiprofen axetil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14938 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Flurbiprofen axetil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8048600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Flurbiprofen Axetil (mixture of diastereoisomers) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FLURBIPROFEN AXETIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I0OU31PUI5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does flurbiprofen axetil exert its analgesic effect?
A1: Flurbiprofen axetil is a prodrug that is rapidly hydrolyzed to flurbiprofen in the body [, , ]. Flurbiprofen is a non-steroidal anti-inflammatory drug (NSAID) that acts by inhibiting the cyclooxygenase (COX) enzymes, primarily COX-2 [, , , , ]. COX enzymes are responsible for converting arachidonic acid into prostaglandins, which are mediators of pain and inflammation [, , , ]. By inhibiting COX-2, flurbiprofen reduces the production of prostaglandins, thereby alleviating pain and inflammation.
Q2: What are the downstream effects of COX-2 inhibition by flurbiprofen?
A2: Inhibition of COX-2 by flurbiprofen leads to a decrease in the production of various prostaglandins, including prostaglandin E2 (PGE2) []. PGE2 is known to sensitize nerve endings, making them more responsive to pain signals. By reducing PGE2 levels, flurbiprofen decreases pain perception and inflammation.
Q3: How is flurbiprofen axetil absorbed and distributed in the body?
A3: Flurbiprofen axetil is rapidly absorbed following oral administration and is hydrolyzed to flurbiprofen during absorption []. Flurbiprofen is highly protein-bound and is widely distributed throughout the body.
Q4: How is flurbiprofen metabolized and eliminated?
A4: Flurbiprofen is primarily metabolized in the liver by conjugation with glucuronic acid, forming inactive metabolites. These metabolites are then excreted in the urine [].
Q5: What are the clinical applications of flurbiprofen axetil?
A5: Flurbiprofen axetil is commonly used for the management of pain and inflammation associated with various conditions, including postoperative pain, dental pain, and dysmenorrhea [, , ]. It has also been investigated for its potential in managing pain associated with bone cancer [] and in preemptive analgesia [, , ].
Q6: Are there any studies investigating the combination of flurbiprofen axetil with other analgesics?
A6: Yes, several studies have investigated the combination of flurbiprofen axetil with other analgesics, such as fentanyl, dezocine, and sufentanil [, , , , , ]. These studies suggest that combining flurbiprofen axetil with other analgesics may provide enhanced pain relief and potentially reduce the required doses of individual drugs, leading to a lower incidence of side effects.
Q7: What is the role of flurbiprofen axetil in preemptive analgesia?
A7: Preemptive analgesia aims to prevent the establishment of pain pathways by administering analgesics before the onset of painful stimuli. Flurbiprofen axetil, due to its COX-2 inhibitory properties, has been explored for its potential in preemptive analgesia in various surgical procedures [, , ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。